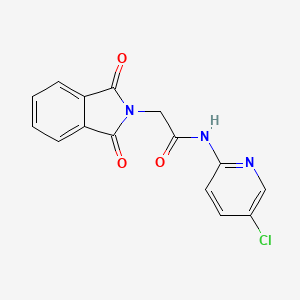

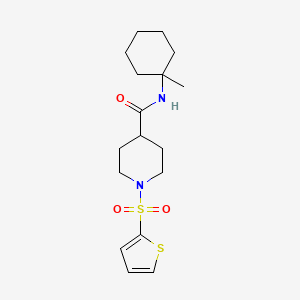

![molecular formula C13H12N2O2S B5554444 N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, typically involves the condensation reactions of appropriate aldehydes with thiazolidinediones. These reactions are often facilitated by the presence of catalytic agents and under specific conditions that favor the formation of the desired thiazolidinone scaffold. For instance, the synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as a solvent, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje et al., 2015).

Molecular Structure Analysis

The molecular structure of N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is characterized by the presence of a thiazolidinone core, a functional group known for its versatility in chemical reactions and significance in medicinal chemistry. The crystal structures of similar thiazolidinone derivatives have been elucidated, providing insight into the molecular conformation, stereochemistry, and potential intermolecular interactions that could influence their chemical behavior and biological activity (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives, including N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, undergo various chemical reactions, contributing to their diverse chemical properties. These compounds are synthesized through reactions such as N-alkylation, cyclocondensation, and acylation. The presence of the thiazolidinone core in these molecules allows for further chemical modifications, leading to a wide range of derivatives with different chemical functionalities and properties. These synthetic modifications can significantly impact their biological activities and potential applications in various fields of research (Obydennov et al., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the potential of thiazolidinone derivatives as antimicrobial and antifungal agents. Krátký, Vinšová, and Stolaříková (2017) synthesized rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, revealing significant activity against mycobacteria, including Mycobacterium tuberculosis, and non-tuberculous mycobacteria. These derivatives also showed notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, though the activity against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017). Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, showing antibacterial activity generally against Gram-positive bacterial strains, highlighting the influence of the electron-withdrawing substituent at the phenyl ring on antibacterial response (Trotsko et al., 2018).

Anticancer Applications

Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. One compound exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, highlighting the potential of thiazolidinone derivatives in cancer treatment (Karaburun et al., 2018).

Synthetic Methodology

Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can serve as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of heterocyclic assemblies. This synthesis method provides a new route for generating thiazolidinone derivatives with potential biological activities (Obydennov et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8-3-5-10(6-4-8)7-11-12(17)15-13(18-11)14-9(2)16/h3-7H,1-2H3,(H,14,15,16,17)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKFYOUMXBMFX-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

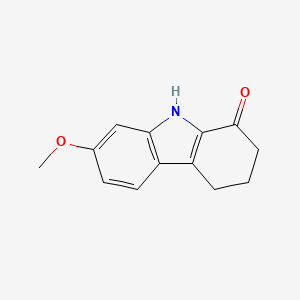

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

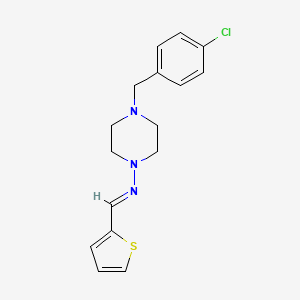

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

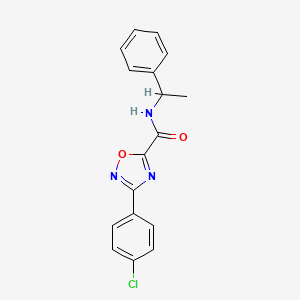

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)